molecular formula C13H12BrNO2S B13890631 5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide

5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide

Cat. No.: B13890631
M. Wt: 326.21 g/mol
InChI Key: VEGIPASENKIQJA-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a bromine atom, a methoxybenzyl group, and a thiophenecarboxamide moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide typically involves the following steps:

    Amidation: The carboxylic acid group on the thiophene ring is converted to a carboxamide using an appropriate amine, such as 3-methoxybenzylamine, in the presence of coupling agents like EDCI or DCC.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3), are typically used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Materials Science: The compound can be used in the development of organic semiconductors, conductive polymers, and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

    Materials Science: In organic semiconductors, the compound’s electronic properties, such as charge transport and conductivity, are influenced by its molecular structure and interactions with other components in the material.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenecarboxamide: Lacks the methoxybenzyl group, which may affect its reactivity and applications.

    N-(3-methoxybenzyl)-2-thiophenecarboxamide:

    5-bromo-N-(benzyl)-2-thiophenecarboxamide: Lacks the methoxy group, which may alter its electronic properties and interactions.

Uniqueness

5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide is unique due to the presence of both the bromine atom and the methoxybenzyl group

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12BrNO2S/c1-17-10-4-2-3-9(7-10)8-15-13(16)11-5-6-12(14)18-11/h2-7H,8H2,1H3,(H,15,16)

InChI Key

VEGIPASENKIQJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(S2)Br

Origin of Product

United States

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